"Exatecan intermediate 8" chemical properties and structure
"Exatecan intermediate 8" chemical properties and structure
An In-depth Technical Guide to a Key Intermediate in Exatecan Synthesis: (4S)-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione
This guide provides a detailed overview of the chemical properties, structure, and synthesis of a crucial intermediate in the production of Exatecan, a potent topoisomerase I inhibitor used in cancer therapy. While various compounds in the synthesis pathway of Exatecan are referred to as intermediates, this document focuses on the well-characterised tricyclic core, (4S)-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione. It should be noted that the designation "Exatecan intermediate 8" is used by some commercial suppliers for a late-stage intermediate with the molecular formula C30H34FN3O9S and a molecular weight of 631.67 g/mol ; however, its precise structure is not consistently disclosed in publicly available scientific literature.[1][2] This guide will focus on the aforementioned tricyclic precursor, which is fundamental to the construction of the Exatecan molecule.
Chemical Properties and Structure
(4S)-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione is a versatile building block for the synthesis of complex pharmaceutical compounds.[3] It serves as a key intermediate in the preparation of Exatecan and its analogues.[4]
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (4S)-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10-trione[5] |
| CAS Number | 110351-94-5[3] |
| Molecular Formula | C13H13NO5[6] |
| Molecular Weight | 263.25 g/mol [6] |
| InChI Key | IGKWOGMVAOYVSJ-ZDUSSCGKSA-N[7] |
| SMILES | CC[C@@]1(C2=C(COC1=O)C(=O)N3CCC(=O)C3=C2)O[3] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Physical Form | Pale-yellow to Yellow-brown Solid[7] |
| Melting Point | 177.10 °C[3] |
| Boiling Point | 666.60 °C[3] |
| Flash Point | 357.00 °C[3] |
| Storage Temperature | 2°C - 8°C[3] |
Experimental Protocols
Synthesis of (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione
A common synthetic route to this tricyclic intermediate involves the hydrolysis of a precursor acetal.[2][8]
Materials:
-
Precursor acetal (Compound of Formula 4 in some literature)[2]
-
Dichloromethane
-
2M Sulfuric acid
-
Saturated brine
-
Isopropanol
Procedure:
-
A solution of the precursor acetal (4.3 g, 100 mmol) in 200 ml of dichloromethane is prepared.[2]
-
200 ml of 2M sulfuric acid is added to the solution.[2]
-
The mixture is stirred at room temperature for 2 hours.[2]
-
The organic layer is separated, washed with saturated brine, and then dried.[2]
-
Dichloromethane is removed under reduced pressure.[2]
-
The crude product is recrystallized from isopropanol to yield the pure (S)-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione (1.5 g, 57% yield).[2] The reported melting point of the product is 172-174°C, and it exhibits an optical rotation of [α]D15 +115.6° (c=0.5, chloroform).[2]
Role in Exatecan Synthesis
This tricyclic intermediate is a crucial component in the convergent synthesis of Exatecan. It undergoes condensation with a substituted aniline derivative to form the hexacyclic core of the final drug molecule.[1]
Logical Relationship in Exatecan Synthesis
Caption: Convergent synthesis of Exatecan Mesylate.
References
- 1. WO2025024697A1 - Intermediates for synthesizing exatecan mesylate - Google Patents [patents.google.com]
- 2. (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1h-pyrano[3,4-f]indolizine-3,6,10(4h)-trione | 110351-94-5 [chemicalbook.com]
- 3. (4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione | 110351-94-5 | FE23128 [biosynth.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. (4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano(3,4-f)indolizine-3,6,10(4H)-trione | C13H13NO5 | CID 10220900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (4S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione | 110351-94-5 [sigmaaldrich.com]
- 8. Portico [access.portico.org]
